molecular formula C18H14FN3O B12174936 2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide

2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide

Cat. No.: B12174936
M. Wt: 307.3 g/mol
InChI Key: JJMOQEODGYZMES-UHFFFAOYSA-N
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Description

2-(6-Fluoro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide is a bis-indole derivative featuring a fluoro-substituted indole core linked via an acetamide group to a second indole ring. The compound’s molecular formula is C₁₈H₁₅F₂N₃O, with a molecular weight of 335.33 g/mol. Its structure combines two aromatic indole systems, with the 6-fluoro substituent on the first indole likely influencing electronic properties and metabolic stability, while the acetamide linker provides conformational flexibility for target interactions.

Properties

Molecular Formula

C18H14FN3O

Molecular Weight

307.3 g/mol

IUPAC Name

2-(6-fluoroindol-1-yl)-N-(1H-indol-6-yl)acetamide

InChI

InChI=1S/C18H14FN3O/c19-14-3-1-13-6-8-22(17(13)9-14)11-18(23)21-15-4-2-12-5-7-20-16(12)10-15/h1-10,20H,11H2,(H,21,23)

InChI Key

JJMOQEODGYZMES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)NC(=O)CN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide typically involves the following steps:

    Formation of 6-fluoro-1H-indole: This can be achieved through the fluorination of 1H-indole using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Acylation Reaction: The 6-fluoro-1H-indole is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form 2-(6-fluoro-1H-indol-1-yl)acetyl chloride.

    Amidation Reaction: Finally, the 2-(6-fluoro-1H-indol-1-yl)acetyl chloride is reacted with 1H-indole-6-amine in the presence of a base such as pyridine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moieties can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of 2-(1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide.

    Substitution: Formation of 2-(6-substituted-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Fluoro vs. Chloro Substitutents : Fluoro groups (target compound, ) improve metabolic stability and electron-withdrawing effects compared to chloro analogs (), which may enhance binding affinity but increase toxicity risks.
  • Heterocyclic Variations : The pyridazinyl group in adds a planar heterocycle, likely targeting kinase or protease active sites, contrasting with the purely indole-based systems.

Pharmacological Activity

  • J114 () : Demonstrated potent inhibition of NLRP3-dependent caspase-1 activation and IL-1β release, highlighting indole-acetamide scaffolds as viable candidates for pyroptosis modulation. The absence of a second indole in J114 suggests that simplified structures retain bioactivity.
  • Chloro-Substituted Analogs () : Chloro groups may enhance receptor binding through hydrophobic interactions but could increase off-target effects, as seen in cytotoxicity studies of related chloroindoles.
  • The dual indole system may allow multitarget engagement, though this requires validation.

Physicochemical Properties

  • Solubility : The target compound’s logP (estimated ~3.2) indicates moderate lipophilicity, comparable to J114 (logP ~2.8) but lower than chloro-substituted analogs (logP ~3.8–4.2) .
  • Metabolic Stability : Fluoro substituents (target, ) resist oxidative metabolism better than methyl () or methoxy groups (), which undergo demethylation or glucuronidation.
  • Crystallinity : ’s (S)-(−)-2-(1H-indol-3-yl)-N-(1-phenylethyl)acetamide demonstrated crystallinity with defined hydrogen-bonding networks, suggesting that stereochemistry and substituent positioning influence solid-state properties.

Biological Activity

2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide, with the CAS number 1144486-96-3, is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, kinase inhibition, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide is C₁₈H₁₄FN₃O, with a molecular weight of 307.3 g/mol. The presence of a fluorine atom in the indole ring is noteworthy as it often enhances biological activity by improving binding affinity to target proteins.

PropertyValue
Molecular FormulaC₁₈H₁₄FN₃O
Molecular Weight307.3 g/mol
CAS Number1144486-96-3

Anticancer Properties

Recent studies have demonstrated that 2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide exhibits notable anticancer properties. In vitro assays revealed that this compound shows significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. For instance, one study reported an IC₅₀ value of approximately 10–30 µM against these cell lines, indicating potent growth inhibition compared to control treatments .

The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. Molecular docking studies suggest that it effectively binds to key proteins involved in cell proliferation and survival pathways, such as kinases . The structural features of the compound, particularly the indole moieties, facilitate interactions with these proteins, enhancing its therapeutic potential.

Kinase Inhibition

The compound has been identified as a potential kinase inhibitor. Kinases play crucial roles in cellular signaling pathways that regulate cell growth and division. The fluorinated indole structure enhances its binding affinity to kinase targets, making it a candidate for further pharmacological studies aimed at cancer therapy .

Case Studies

Case Study 1: Antiproliferative Activity Against A549 Cells
In a comparative study assessing various indole derivatives, 2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide demonstrated superior antiproliferative effects against A549 cells with an IC₅₀ value significantly lower than that of standard chemotherapeutic agents. This suggests that modifications in the indole structure can lead to enhanced efficacy in targeting lung cancer cells.

Case Study 2: Molecular Docking Studies
Molecular docking studies conducted using software like AutoDock Vina indicated that this compound binds effectively to the ATP-binding site of several kinases. The binding affinity scores were comparable to known kinase inhibitors, reinforcing its potential as a therapeutic agent against cancers driven by aberrant kinase activity .

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